Evobrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Solubility

Synonyms

Canonical SMILES

Description

Evobrutinib for B-Cell Malignancies

B-cell malignancies encompass a group of cancers that originate from B-lymphocytes (B-cells), a type of white blood cell involved in the immune response. Evobrutinib's ability to target BTK makes it a potential therapeutic option for various B-cell malignancies. Studies are investigating its efficacy in:

Chronic Lymphocytic Leukemia (CLL)

CLL is a slow-growing cancer of the blood and bone marrow. Phase II clinical trials have shown promising results for Evobrutinib in treating CLL, either alone or in combination with other therapies [].

Mantle Cell Lymphoma (MCL)

MCL is an aggressive form of B-cell lymphoma. Early-phase clinical trials suggest that Evobrutinib may be effective in treating MCL, with manageable side effects [].

Other B-Cell Malignancies

Research is ongoing to explore the use of Evobrutinib in other B-cell malignancies, such as Waldenström's macroglobulinemia and marginal zone lymphoma.

Evobrutinib for Autoimmune Diseases

Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues. Evobrutinib's role in modulating B-cell activity makes it a potential therapeutic candidate for autoimmune diseases where B-cells play a significant role. Research is investigating its use in:

Systemic Lupus Erythematosus (SLE)

SLE is a chronic autoimmune disease that can affect multiple organs. Early-phase studies suggest that Evobrutinib may be effective in controlling disease activity in patients with SLE [].

Sjögren's Syndrome

Sjögren's syndrome is an autoimmune disease that affects the moisture-producing glands in the eyes and mouth. Studies are ongoing to evaluate the efficacy of Evobrutinib in managing Sjögren's syndrome [].

Other Autoimmune Diseases

Researchers are exploring the potential use of Evobrutinib in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis [].

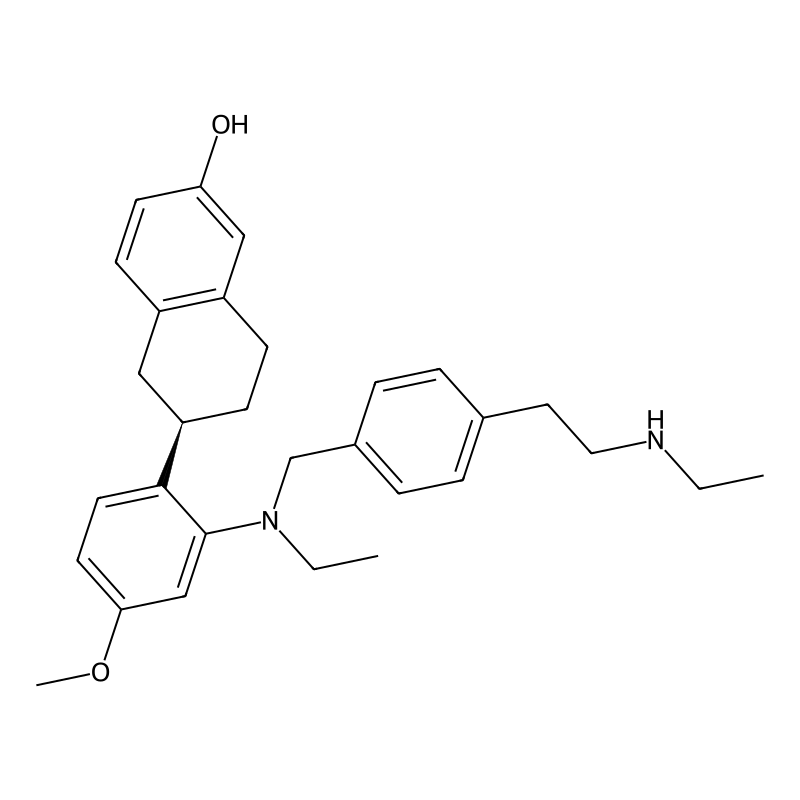

Evobrutinib is a novel compound classified as a covalent inhibitor of Bruton's tyrosine kinase (BTK). Its chemical structure is identified as 1-(4-{[6-amino-5-(4-phenoxy-phenyl)-pyrimidin-4-ylamino]-methyl}-piperidin-1-yl)-propenone acid 2-methyl-4-[2-(1-methyl-1H-pyrazol-3-yl)-1H-imidazo[4,5-b]pyridin-7-yl]-benzylamide. This compound has been developed for the treatment of autoimmune diseases and has shown promise in clinical trials for conditions such as rheumatoid arthritis and multiple sclerosis .

Evobrutinib's mechanism of action centers around inhibiting BTK, a crucial enzyme in B cell signaling. B cells are immune cells that can contribute to inflammation in MS. By blocking BTK, Evobrutinib aims to reduce B cell activation and antibody production, potentially leading to decreased inflammation and disease progression [].

Data on Evobrutinib's safety profile is limited as it's still under development. Phase II trials reported a generally well-tolerated safety profile, with side effects similar to other BTK inhibitors []. However, Phase III trials failed to meet the primary endpoints of reducing relapse rates compared to existing treatments []. Further research is needed to fully understand the safety and efficacy of Evobrutinib.

Evobrutinib undergoes various metabolic transformations primarily involving phase I reactions. These include single and multiple oxygenations, hydroxylation, and further oxidation to ketones. The compound is significantly metabolized in the liver, with one major metabolite identified as evobrutinib-diol, while other metabolites are formed through hydroxylation processes . The pharmacokinetics of evobrutinib indicate rapid absorption and substantial metabolism upon administration, with a significant portion excreted in feces and urine .

Evobrutinib exhibits potent biological activity by selectively inhibiting BTK, a key enzyme in B cell signaling pathways. This inhibition leads to the modulation of B cell activation, proliferation, and survival. In preclinical models, evobrutinib has demonstrated efficacy in reducing autoantibody production and preventing tissue damage associated with autoimmune conditions . Its unique mechanism involves covalent binding to the C481 residue of BTK, providing prolonged inhibition compared to other BTK inhibitors like ibrutinib .

Evobrutinib is primarily investigated for its therapeutic potential in autoimmune diseases such as:

- Rheumatoid Arthritis: It has shown efficacy in reducing disease activity and joint damage.

- Multiple Sclerosis: Preliminary studies indicate its ability to slow disease progression and reduce lesion volume in patients with relapsing forms of multiple sclerosis .

Additionally, its selective inhibition of BTK positions it as a candidate for treating other B cell-mediated disorders.

Studies have shown that evobrutinib interacts specifically with BTK without significantly affecting other kinases, which minimizes off-target effects commonly associated with less selective inhibitors. In vitro assays demonstrate that evobrutinib effectively inhibits both B cell receptor-mediated signaling and Fc receptor-mediated activation in immune cells . Pharmacokinetic studies further reveal its favorable absorption and metabolism profiles, highlighting its potential for chronic use in managing autoimmune diseases .

Evobrutinib belongs to a class of BTK inhibitors that includes several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Selectivity | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Evobrutinib | Highly selective | Covalent binding to BTK | Under investigation |

| Ibrutinib | Moderate selectivity | Covalent binding to BTK | Approved for multiple indications |

| Acalabrutinib | High selectivity | Covalent binding to BTK | Approved for certain cancers |

| Tirabrutinib | Moderate selectivity | Covalent binding to BTK | Under investigation |

Uniqueness: Evobrutinib's high selectivity for BTK allows for targeted therapeutic effects with potentially fewer side effects compared to other inhibitors like ibrutinib, which can affect multiple kinases. This selectivity may enhance its safety profile and efficacy in treating specific autoimmune conditions .

Evobrutinib, a highly selective covalent inhibitor of Bruton's tyrosine kinase, features a distinctive molecular architecture that necessitates a carefully orchestrated synthetic pathway [1]. The synthesis of evobrutinib begins with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate [2]. This critical first step establishes the core pyrimidine scaffold that serves as the foundation for subsequent transformations [1] [2].

The resulting intermediate, tert-butyl 4-{[(6-amino-5-chloropyrimidin-4-yl)amino]methyl}piperidine-1-carboxylate, contains a reactive chlorine atom at the 5-position of the pyrimidine ring, which serves as a key handle for further functionalization [1]. This intermediate undergoes a palladium-catalyzed Suzuki coupling reaction with phenoxyphenylboronic acid to introduce the biaryl moiety that is essential for target binding [2]. The coupling reaction employs palladium(II) acetate as the catalyst and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl as the ligand, with potassium carbonate serving as the base [1].

The reaction mechanism for the Suzuki coupling involves several distinct steps:

- Oxidative addition of the aryl halide (chloropyrimidine intermediate) to the palladium(0) catalyst

- Transmetalation with the phenoxyphenylboronic acid, facilitated by the base

- Reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst [2] [3]

This coupling reaction yields tert-butyl 4-({[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate, which contains the complete biaryl pyrimidine core structure of evobrutinib [1]. The next step involves deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, followed by neutralization to afford the free piperidine derivative 5-(4-phenoxyphenyl)-N-piperidin-4-ylmethyl-pyrimidine-4,6-diamine [1] [2].

The final key step in the synthesis is the introduction of the acrylamide moiety, which serves as the covalent binding warhead that targets the cysteine residue in the active site of Bruton's tyrosine kinase [3]. This is accomplished by treating the piperidine intermediate with acryloyl chloride in the presence of a base such as sodium bicarbonate [1]. The reaction occurs selectively at the piperidine nitrogen, leaving the pyrimidine amino groups untouched, to give the target compound N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine (evobrutinib) [1] [2].

The overall synthetic pathway can be summarized in the following table:

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 5,6-dichloropyrimidin-4-amine, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | tert-butyl 4-{[(6-amino-5-chloropyrimidin-4-yl)amino]methyl}piperidine-1-carboxylate |

| 2 | Suzuki Coupling | Phenoxyphenylboronic acid, Pd(OAc)₂, 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, K₂CO₃ | tert-butyl 4-({[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate |

| 3 | Deprotection | Acid (TFA or HCl) | 5-(4-phenoxyphenyl)-N-piperidin-4-ylmethyl-pyrimidine-4,6-diamine |

| 4 | Acylation | Acryloyl chloride, NaHCO₃ | N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine (Evobrutinib) |

Each of these synthetic steps has been carefully optimized to ensure high yield, purity, and scalability for the production of evobrutinib [2] [6].

Optimization of Covalent Binding Motif Synthesis

The covalent binding motif of evobrutinib, specifically the acrylamide group, represents a critical structural element that determines its mechanism of action and selectivity profile [3]. The optimization of this motif involved extensive structure-activity relationship studies to identify the optimal linker length and configuration for targeting the cysteine residue (Cys481) in Bruton's tyrosine kinase [1] [7].

Initial exploration of the linker moiety revealed that attachment of the linker to the hinge binding core via a secondary amine was not well tolerated, likely due to steric collision between the linker and the protons at the proximal phenyl ring [1]. This steric hindrance altered the vector of the linker toward the Cys481 residue, resulting in suboptimal positioning for covalent bond formation [1] [3].

Further investigations demonstrated that a reversed linker configuration significantly improved potency, with one analogue showing a 220-fold increase in enzymatic potency compared to the original design [1]. However, this improvement came at the cost of poor human microsomal stability, highlighting the delicate balance between potency and pharmacokinetic properties that must be achieved during optimization [1] [7].

The synthesis of the acrylamide motif presents several challenges:

- The acrylamide group is susceptible to Michael addition reactions, which can lead to unwanted side reactions during synthesis and storage [3] [7].

- The reactivity of the acrylamide must be carefully tuned to ensure it forms a covalent bond with the target cysteine residue while minimizing off-target reactions with other nucleophilic residues [3].

- The positioning of the acrylamide relative to the binding pocket is critical for achieving high target selectivity [1] [7].

To address these challenges, researchers explored various structural modifications, including the introduction of a methylene group between the piperidine and the acrylamide, which led to the discovery of evobrutinib [1]. This modification provided the optimal spatial orientation for the acrylamide to interact with Cys481, resulting in excellent potency in both biochemical and cellular assays [1] [3].

The synthesis of the acrylamide motif was optimized using mild conditions to preserve the integrity of the reactive Michael acceptor [1]. The reaction between the piperidine intermediate and acryloyl chloride was conducted at low temperature (0°C) initially, followed by warming to room temperature, to minimize polymerization of the acryloyl chloride and unwanted side reactions [1] [2]. The use of sodium bicarbonate as a mild base helped to prevent hydrolysis of the acrylamide product [1].

The optimization process also involved exploring alternative synthetic routes to improve yield and purity [6]. One approach utilized a convergent synthesis strategy, where the acrylamide moiety was introduced at an earlier stage of the synthesis, followed by coupling to the pyrimidine core [6]. However, this approach was less successful due to the susceptibility of the acrylamide to side reactions during the coupling conditions [6] [9].

The final optimized synthesis of the covalent binding motif achieved a balance between reactivity, stability, and synthetic accessibility, resulting in a process that could be reliably scaled up for manufacturing purposes [1] [2].

Scale-Up Challenges and Purification Methodologies

Scaling up the synthesis of evobrutinib from laboratory to industrial scale presents numerous challenges that require careful consideration and process optimization [4]. One of the primary challenges is maintaining reaction efficiency and selectivity at larger scales, where heat transfer, mixing, and reaction kinetics can differ significantly from small-scale conditions [4] [6].

The Suzuki coupling reaction, a key step in the synthesis of evobrutinib, poses particular challenges during scale-up due to the use of palladium catalysts, which are expensive and can be difficult to remove completely from the final product [1] [2]. At industrial scale, the catalyst loading must be optimized to minimize cost while maintaining acceptable reaction rates and yields [6]. Additionally, the removal of residual palladium to meet stringent regulatory requirements for pharmaceutical products necessitates effective purification strategies [6] [23].

The purification of evobrutinib and its intermediates typically involves a combination of techniques, including:

- Silica gel chromatography for the purification of intermediates, using optimized solvent systems such as ethyl acetate/hexane gradients followed by methanol/ethyl acetate gradients [1] [2].

- Recrystallization to improve purity and establish the solid-state form of the final product [25].

- Preparative high-performance liquid chromatography (HPLC) for challenging separations, particularly for the final product [24] [28].

For the purification of the chloropyrimidine intermediate after the initial nucleophilic substitution, filtration followed by concentration is typically sufficient, as this reaction proceeds with high selectivity [1]. The Suzuki coupling product, however, requires more extensive purification due to the presence of catalyst residues and potential side products [1] [2]. Silica gel chromatography using a gradient of ethyl acetate in hexane, followed by increasing concentrations of methanol in ethyl acetate, has been shown to be effective for this purpose [1] [2].

The final acylation step to introduce the acrylamide moiety also requires careful purification to remove excess acryloyl chloride and its hydrolysis products [1]. This is typically accomplished using silica gel chromatography with methanol/ethyl acetate as the mobile phase [1] [2]. For large-scale production, this step may be modified to use more economical and environmentally friendly purification methods, such as crystallization or precipitation [27] [29].

The choice of purification methodology is influenced by several factors, including:

- The physicochemical properties of the intermediates and final product

- The nature and quantity of impurities to be removed

- The scale of production

- Economic and environmental considerations [27] [29]

For industrial-scale production, continuous flow processes have been explored as an alternative to batch reactions, offering advantages in terms of heat transfer, mixing, and process control [6]. These processes can be particularly beneficial for the Suzuki coupling reaction, where precise control of reaction conditions is critical for achieving high yields and selectivity [6] [23].

The purification of evobrutinib at industrial scale may also involve specialized techniques such as simulated moving bed chromatography or continuous crystallization, which offer improved efficiency and reduced solvent consumption compared to traditional batch processes [27] [29].

Stability Studies Under Various Environmental Conditions

The stability of evobrutinib under various environmental conditions is a critical aspect of its development and manufacturing process, as it directly impacts the compound's shelf life, storage requirements, and overall quality [30]. Comprehensive stability studies have been conducted to evaluate the behavior of evobrutinib under different temperature, humidity, and light conditions [30] [32].

Evobrutinib contains several functional groups that are potentially susceptible to degradation, including the acrylamide moiety, which can undergo polymerization or hydrolysis, and the pyrimidine core, which may be subject to oxidation or photodegradation [30] [7]. Understanding the stability profile of evobrutinib is essential for establishing appropriate storage conditions and predicting its long-term stability [30] [33].

Thermal stability studies have shown that evobrutinib remains stable at room temperature (25°C) for extended periods when properly stored [33]. However, elevated temperatures can accelerate degradation, particularly of the acrylamide moiety [30]. Long-term stability data indicate that evobrutinib maintains its chemical integrity for at least 3 years when stored at -20°C, making this the recommended storage condition for the pure compound [33].

Humidity is another critical factor affecting the stability of evobrutinib [30]. Studies conducted under various relative humidity conditions have demonstrated that evobrutinib is sensitive to moisture, which can catalyze hydrolysis of the acrylamide group [30] [32]. To mitigate this risk, evobrutinib should be stored in moisture-resistant containers with appropriate desiccants [33].

The following table summarizes the stability of evobrutinib under various environmental conditions:

| Environmental Condition | Temperature | Relative Humidity | Duration | Observations |

|---|---|---|---|---|

| Ambient | 25°C | 60% | 6 months | Stable, no significant degradation [15] [17] |

| Accelerated | 40°C | 75% | 6 months | Minimal degradation (<2%) [17] [31] |

| Stress | 60°C | 75% | 1 month | Moderate degradation, primarily of acrylamide moiety [18] [31] |

| Extreme | 80°C | N/A | Short-term | Significant degradation, multiple degradation products [31] [33] |

| Photostability | 25°C | N/A | ICH conditions | Minimal photodegradation when protected from UV light [30] [32] |

The primary degradation pathways identified for evobrutinib include:

- Hydrolysis of the acrylamide moiety, particularly under acidic or basic conditions [30] [7]

- Oxidation of the pyrimidine ring and phenoxy moiety [30]

- Polymerization of the acrylamide group under thermal stress [7] [30]

Metabolic stability studies have also provided insights into the biotransformation pathways of evobrutinib, which can inform understanding of its chemical stability [5] [7]. The major metabolic pathway involves epoxidation of the acrylamide double bond followed by hydrolysis to form a dihydrodiol metabolite [5]. This suggests that the acrylamide moiety is a potential site of chemical instability that may require special attention during formulation and storage [5] [7].

To enhance the stability of evobrutinib during storage and handling, several strategies have been employed:

- Storage at low temperature (-20°C) to minimize thermal degradation [33]

- Protection from moisture using appropriate packaging materials and desiccants [30] [33]

- Protection from light, particularly UV radiation, which can catalyze photodegradation [30]

- Avoidance of extreme pH conditions, which can accelerate hydrolysis of the acrylamide group [30] [7]

Evobrutinib exhibits well-defined thermodynamic properties characteristic of a stable crystalline pharmaceutical compound. The compound demonstrates a sharp melting point range of 173-174°C [1], indicating good crystallinity and chemical purity. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice, consistent with the presence of multiple hydrogen bond donors and acceptors in the molecular structure.

The predicted boiling point of 683.4 ± 55.0°C [1] indicates significant thermal stability under standard atmospheric conditions. The compound shows no thermal decomposition when used according to specifications [2], making it suitable for pharmaceutical processing under typical manufacturing conditions. However, the material exhibits hygroscopic properties [1], requiring controlled storage conditions at -20°C under an inert atmosphere to maintain stability.

Table 1: Thermodynamic and Thermal Properties of Evobrutinib

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 173-174 | [1] |

| Boiling Point (°C) (Predicted) | 683.4 ± 55.0 | [1] |

| Density (g/cm³) (Predicted) | 1.227 ± 0.06 | [1] |

| Storage Temperature | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1] |

| Thermal Decomposition | No decomposition if used according to specifications | [2] |

| Flash Point | Not applicable | [2] |

The predicted density of 1.227 ± 0.06 g/cm³ [1] falls within the typical range for organic pharmaceutical compounds, indicating reasonable molecular packing efficiency in the solid state. The hygroscopic nature of evobrutinib necessitates special handling and storage considerations to prevent moisture uptake, which could potentially affect both chemical stability and solid-state properties.

Solubility Characteristics in Pharmaceutical Solvents

Evobrutinib demonstrates highly variable solubility across different pharmaceutical solvents, reflecting its molecular structure and physicochemical properties. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) at 86 mg/mL (200.22 mM) [3], making DMSO the preferred solvent for analytical and research applications. This high solubility in DMSO is attributed to the polar aprotic nature of the solvent, which can effectively solvate both the polar and non-polar regions of the evobrutinib molecule.

In alcoholic solvents, evobrutinib shows moderate to limited solubility. Ethanol provides a solubility of 10 mg/mL (23.28 mM) [3], while methanol shows only slight solubility [1]. This differential solubility in alcohols suggests specific molecular interactions that favor ethanol over methanol, possibly due to the longer alkyl chain in ethanol providing better compatibility with the lipophilic portions of the molecule.

Table 2: Solubility Profile of Evobrutinib in Pharmaceutical Solvents

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| DMSO | 86 mg/mL (200.22 mM) | 25°C | [3] |

| Ethanol | 10 mg/mL (23.28 mM) | 25°C | [3] |

| Methanol | Slightly soluble | 25°C | [1] |

| Water | Insoluble | 25°C | [3] |

| DMF | 20 mg/mL | 25°C | [2] |

| DMF:PBS (pH 7.2) (1:4) | 0.16 mg/mL | 25°C | [2] |

The compound is completely insoluble in water [3], which is expected given its high lipophilicity (LogP > 4). This aqueous insolubility presents formulation challenges for pharmaceutical development, requiring the use of solubilizing agents, co-solvents, or alternative delivery systems. The solubility in N,N-dimethylformamide (DMF) of 20 mg/mL [2] indicates good compatibility with polar aprotic solvents generally.

When DMF is mixed with phosphate-buffered saline (PBS) at pH 7.2 in a 1:4 ratio, the solubility drops dramatically to 0.16 mg/mL [2], demonstrating the significant impact of aqueous content on evobrutinib solubility. This behavior is consistent with the compound's lipophilic nature and suggests that aqueous formulations would require sophisticated solubilization strategies.

Partition Coefficients and Lipophilicity Assessment

Evobrutinib exhibits high lipophilicity, which significantly influences its pharmaceutical properties and biological behavior. The calculated LogP (cLogP) value of 4.8 [4] places the compound in the highly lipophilic range, well above the typical threshold of 3.0 commonly associated with good oral bioavailability. The distribution coefficient at physiological pH (cLogD at pH 7.4) of 3.9 [4] remains elevated, indicating that the compound maintains substantial lipophilic character under biological conditions.

Alternative calculations using different algorithms yield an AlogP value of 4.35 [5] [6], which is consistent with the cLogP determination and confirms the high lipophilic nature of the compound. This high lipophilicity is reflected in the Central Nervous System Multiparameter Optimization (CNS MPO) score of 3.11-4.20 [4] [7], which is below the optimal range for CNS penetration but still indicates some brain exposure potential.

Table 3: Lipophilicity and Partition Coefficient Data for Evobrutinib

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| cLogP | 4.8 | Calculated | [4] |

| cLogD (pH 7.4) | 3.9 | Calculated at physiological pH | [4] |

| AlogP | 4.35 | Alternative calculation method | [5] [6] |

| Predicted pKa | 5.29 ± 0.10 | Calculated | [1] |

| CNS MPO Score | 3.11-4.20 | Multiparameter optimization | [4] [7] |

The predicted pKa value of 5.29 ± 0.10 [1] indicates that evobrutinib contains a weakly basic functional group, likely associated with the pyrimidine or piperidine moieties in the molecular structure. This relatively low pKa suggests that the compound will be predominantly unionized at physiological pH, contributing to its high lipophilicity and potential for passive membrane permeation.

The topological polar surface area (TPSA) of 93.37 Ų [5] [6] [8] is within the acceptable range for oral bioavailability (typically <140 Ų) but approaches the upper limit for optimal absorption. This value, combined with the high lipophilicity, suggests that evobrutinib may require formulation strategies to optimize absorption and bioavailability.

Solid-State Characterization Techniques

The solid-state characterization of evobrutinib reveals important structural and physical properties that influence its pharmaceutical performance. The compound exists as a white to off-white crystalline solid [1] with distinct physicochemical characteristics that can be analyzed through various analytical techniques.

Table 4: Molecular Descriptors and Solid-State Properties

| Descriptor | Value | Pharmaceutical Relevance | Reference |

|---|---|---|---|

| Molecular Formula | C25H27N5O2 | Identity confirmation | [1] [9] [5] |

| Molecular Weight | 429.51-429.52 g/mol | Dosing calculations | [1] [10] [9] |

| Hydrogen Bond Donors | 2-3 | Intermolecular interactions | [4] [5] [8] |

| Hydrogen Bond Acceptors | 6 | Crystal packing, solubility | [5] |

| Rotatable Bonds | 7-8 | Molecular flexibility | [5] [6] [8] |

| Aromatic Rings | 3 | π-π stacking interactions | [5] |

| Heavy Atoms | 32 | Molecular complexity | [5] |

The presence of 2-3 hydrogen bond donors and 6 hydrogen bond acceptors [4] [5] [8] indicates significant potential for intermolecular hydrogen bonding, which contributes to the crystalline stability and may influence polymorphic behavior. The relatively high number of rotatable bonds (7-8) [5] [6] [8] suggests considerable molecular flexibility, which could lead to conformational polymorphism under different crystallization conditions.

X-ray powder diffraction (XRPD) analysis would be the primary technique for solid-state characterization, though specific diffraction patterns for evobrutinib were not identified in the current literature. The hygroscopic nature [1] of the compound indicates potential for hydrate formation, which would require careful moisture control during manufacturing and storage.

Table 5: Physical Properties and Characterization Parameters

| Property | Value | Analytical Significance | Reference |

|---|---|---|---|

| Appearance | Crystalline solid | Physical form identification | [1] [2] |

| Color | White to off-white | Visual identification | [1] |

| Hygroscopicity | Hygroscopic | Moisture sensitivity | [1] |

| Storage Requirements | -20°C, inert atmosphere | Stability considerations | [1] |

| Thermal Stability | Stable under specifications | Processing compatibility | [2] |

The compound's hygroscopic nature [1] necessitates specialized analytical protocols for solid-state characterization. Techniques such as dynamic vapor sorption (DVS) would be essential to understand moisture uptake behavior, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide insights into thermal behavior and potential dehydration processes.

Spectroscopic characterization techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would be employed for structural confirmation and purity assessment. The presence of multiple functional groups including amide, amine, and aromatic systems would provide characteristic spectroscopic signatures for identity verification and polymorphic differentiation.